Lipophilicity Gain via Benzylthio Substituent
The benzylthio substituent at the C5 position confers substantially increased lipophilicity relative to the unsubstituted 3-amino-1,2,4-thiadiazole core. The target compound 3-amino-5-benzylthio-1,2,4-thiadiazole exhibits a calculated LogP of 2.99 [1]. This value is significantly elevated compared to the parent 3-amino-1,2,4-thiadiazole (lacking the benzylthio group), which possesses a predicted LogP of approximately -0.2 to 0.5. The ~2.5–3.0 LogP unit increase translates to an approximately 300–1000-fold enhancement in octanol-water partition coefficient, directly impacting membrane permeability and CNS penetration potential. This lipophilicity modulation is a direct consequence of the benzylthio moiety and cannot be replicated by polar C5 substituents.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.9938 |
| Comparator Or Baseline | 3-Amino-1,2,4-thiadiazole (unsubstituted core): predicted LogP ≈ -0.2 to 0.5 (class-level inference based on heterocyclic core structure) |
| Quantified Difference | ΔLogP ≈ +2.5 to +3.0 (≈300–1000× increase in partition coefficient) |
| Conditions | Calculated property based on molecular structure (in silico prediction) |
Why This Matters
The benzylthio group provides a quantifiable lipophilicity handle that enables membrane permeability tuning; procurement of analogs lacking this substituent will yield compounds with drastically different cellular uptake and distribution profiles.
- [1] Molbase. 5-Benzylsulfanyl-1,2,4-thiadiazol-3-amine. CAS: 60093-11-0. Calculated LogP: 2.9938. PSA: 105.34. View Source
